エンドモルフィン1

概要

説明

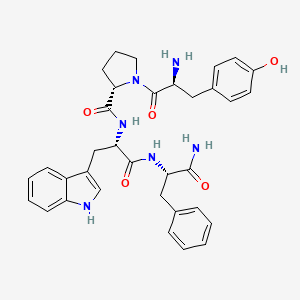

エンドモルフィン-1は、アミノ酸配列Tyr-Pro-Trp-Phe-NH₂を持つ内因性オピオイドペプチドです。エンドモルフィンは2種類あり、もう1つはエンドモルフィン-2です。 エンドモルフィン-1は、痛みの調節やその他の生理学的プロセスに関与するμ-オピオイド受容体の高親和性、高選択的アゴニストです .

科学的研究の応用

Endomorphin-1 has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification.

Biology: Endomorphin-1 is studied for its role in pain modulation and its interaction with the μ-opioid receptor.

Medicine: It has potential therapeutic applications as an analgesic with fewer side effects compared to traditional opioids. .

作用機序

エンドモルフィン-1は、Gタンパク質共役受容体であるμ-オピオイド受容体に結合することでその効果を発揮します。結合すると、受容体を活性化し、アデニル酸シクラーゼの阻害とサイクリックAMPレベルの低下につながります。その結果、カリウムチャネルが開き、カルシウムチャネルが閉じ、ニューロンの過分極と神経伝達物質の放出が阻害されます。 全体的な効果は、痛みシグナルの減少と鎮痛です .

類似の化合物との比較

エンドモルフィン-1は、μ-オピオイド受容体に対する高親和性と選択性のために、オピオイドペプチドの中でユニークです。類似の化合物には以下が含まれます。

エンドモルフィン-2: 配列Tyr-Pro-Phe-Phe-NH₂を持つ別の内因性オピオイドペプチド。

β-エンドルフィン: μ-オピオイド受容体にも結合しますが、選択性が低く、生理学的効果が異なります.

ダイノルフィン: 主にκ-オピオイド受容体に結合し、鎮痛特性が異なります.

エンドモルフィン-1の高選択性と効力は、従来のオピオイドと比較して副作用が少ない新しい鎮痛剤を開発するための有望な候補です .

生化学分析

Biochemical Properties

Endomorphin-1 interacts with the μ-opioid receptor as a highly selective agonist . This interaction is key to its role in biochemical reactions. It’s been proposed that Endomorphin-1, along with Endomorphin-2, could be the actual endogenous ligand of the μ-receptor .

Cellular Effects

Endomorphin-1 has a significant impact on various types of cells and cellular processes. It has high affinity and specificity for opioid receptors for behavioral, physiological, and pharmacological assays . It is also a potent analgesic agent which brings effects on cardiovascular, respiratory, and gastrointestinal functions as well as in immune system responses .

Molecular Mechanism

Endomorphin-1 exerts its effects at the molecular level primarily through its interactions with the μ-opioid receptor . As a highly selective agonist of the μ-opioid receptor, it binds to the receptor and induces a series of biochemical reactions .

Temporal Effects in Laboratory Settings

The effects of Endomorphin-1 have been observed over time in laboratory settings. For instance, bilateral administration of Endomorphin-1 in the globus pallidus of rats induced orofacial dyskinesia, an effect that was sustained during the 60 minutes of observation .

Dosage Effects in Animal Models

In animal models, the effects of Endomorphin-1 vary with different dosages. For example, Endomorphin-1 has been shown to produce analgesia in animals and is equipotent with morphine in this regard .

Metabolic Pathways

It has been suggested that endomorphins could be synthesized by an enzymatic, non-ribosomal mechanism .

Transport and Distribution

Endomorphin-1 is distributed throughout the brain and upper brainstem . It’s been suggested that glycosylation often results in increased penetration through the blood-brain barrier and gastrointestinal membranes .

Subcellular Localization

The subcellular localization of Endomorphin-1 is primarily within the central and peripheral nervous systems . More specifically, Endomorphin-1 is concentrated in the brain and upper brainstem .

準備方法

合成経路と反応条件

エンドモルフィン-1は、酵素的および化学的な方法を組み合わせて合成できます。効率的な方法の1つは、有機水性二相系で安定な溶媒を使用するプロテアーゼを使用することです。合成は、ペプチドBoc-Trp-Phe-NH₂を調製することから始まり、トリフルオロ酢酸でBoc基を除去します。 次に、テトラペプチドBoc-Tyr-Pro-Trp-Phe-NH₂を合成し、高速逆流クロマトグラフィーを使用して精製します .

工業生産方法

化学反応の分析

エンドモルフィン-1は、以下を含むさまざまな化学反応を受けます。

酸化: この反応はトリプトファン残基で発生し、酸化された誘導体の形成につながります。

還元: 還元反応はそれほど一般的ではありませんが、存在する場合、ジスルフィド結合の還元を含む可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオスレイトールなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、一般的にエンドモルフィン-1の酸化または還元誘導体です .

科学研究への応用

エンドモルフィン-1は、いくつかの科学研究に応用されています。

化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。

生物学: エンドモルフィン-1は、痛みの調節における役割とそのμ-オピオイド受容体との相互作用について研究されています。

医学: 従来のオピオイドと比較して副作用が少ない鎮痛剤として、治療の可能性があります。 .

産業: エンドモルフィン-1の合成方法は、業界では広く使用されていませんが、他のペプチドやタンパク質の生産に適用できます.

類似化合物との比較

Endomorphin-1 is unique among opioid peptides due to its high affinity and selectivity for the μ-opioid receptor. Similar compounds include:

Endomorphin-2: Another endogenous opioid peptide with the sequence Tyr-Pro-Phe-Phe-NH₂.

β-Endorphin: A longer peptide that also binds to the μ-opioid receptor but with lower selectivity and different physiological effects.

Dynorphin: Binds primarily to the κ-opioid receptor and has different analgesic properties.

Endomorphin-1’s high selectivity and potency make it a promising candidate for developing new analgesics with fewer side effects compared to traditional opioids .

特性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415505 | |

| Record name | Endomorphin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Endomorphin-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

189388-22-5 | |

| Record name | Endomorphin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endomorphin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endomorphin-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

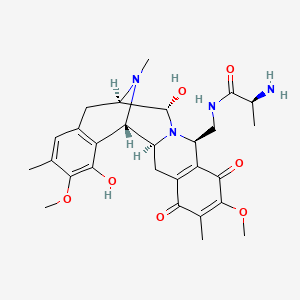

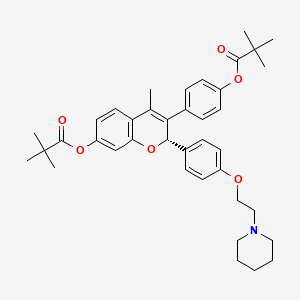

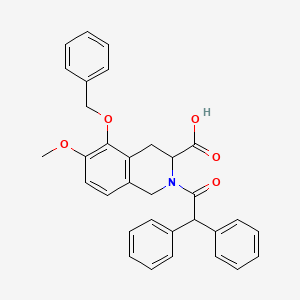

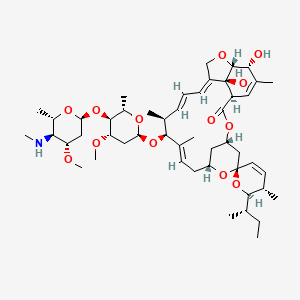

Feasible Synthetic Routes

Q1: What is the primary target of endomorphin-1?

A1: Endomorphin-1 exhibits high selectivity for the μ-opioid receptor (MOR), specifically the μ1-opioid receptor subtype. [, , ] This selectivity makes it a valuable tool for studying μ-opioid receptor function.

Q2: How does endomorphin-1 interact with the μ-opioid receptor?

A2: Endomorphin-1 binds to the μ-opioid receptor, triggering a cascade of downstream signaling events. [] This binding leads to the activation of G proteins, particularly Gi/o proteins. [] The activated G proteins then modulate the activity of various intracellular effectors, including adenylate cyclase, voltage-gated calcium channels, and potassium channels. [, , ]

Q3: What are the primary downstream effects of endomorphin-1 binding to the μ-opioid receptor?

A3: Activation of the μ-opioid receptor by endomorphin-1 leads to several physiological effects, primarily antinociception (pain relief). [, , , , , , ] It can also influence motor behavior [], feeding behavior [], and modulate immune responses. [, ]

Q4: What is the molecular formula and weight of endomorphin-1?

A4: Endomorphin-1 has the molecular formula C27H35N5O5 and a molecular weight of 509.6 g/mol. [, ]

Q5: Is there any spectroscopic data available for endomorphin-1?

A5: Yes, spectroscopic techniques like CD, FT-IR, fluorescence, and 1H-NMR have been employed to study the conformational preferences of endomorphin-1 in various environments, including aqueous buffer and membrane-mimetic systems. []

Q6: How does modifying the structure of endomorphin-1 affect its activity?

A6: Even slight modifications to the endomorphin-1 structure can significantly alter its binding affinity and selectivity for opioid receptors. For example, both N- and C-terminal truncations drastically reduce its potency at the μ-opioid receptor and abolish its analgesic effects. [] Replacing specific amino acids with their β-isomers can either increase or decrease affinity for opioid receptors. [] Notably, introducing D-Pro at the second position creates a selective μ2-opioid receptor antagonist. []

Q7: Are there any structural differences between endomorphin-1 and endomorphin-2 that contribute to their different pharmacological profiles?

A7: Although structurally similar, subtle differences in their amino acid sequences contribute to their distinct activities. Endomorphin-1 preferentially activates μ1-opioid receptors, while endomorphin-2 shows a preference for a different μ-opioid receptor subtype and can also induce the release of dynorphin A (1-17), activating κ-opioid receptors. [, , ]

Q8: What is known about the stability of endomorphin-1?

A8: Endomorphin-1 is susceptible to enzymatic degradation, resulting in a relatively short half-life in vivo. [] This rapid degradation necessitates the development of strategies to improve its stability for therapeutic applications.

Q9: Have there been any attempts to improve the stability and delivery of endomorphin-1?

A9: Researchers have explored nanoparticle formulations to enhance endomorphin-1 delivery and prolong its action. Adsorbing the peptide onto butylcyanoacrylate nanoparticles and coating them with polysorbate 80 improved its transport across the blood-brain barrier and resulted in longer-lasting analgesic effects in mice. []

Q10: How is endomorphin-1 metabolized in the body?

A10: While specific metabolic pathways haven't been fully elucidated, studies suggest that both N- and C-terminal degradation contribute to the rapid inactivation of endomorphin-1 in vivo. []

Q11: Does endomorphin-1 cross the blood-brain barrier?

A11: Endomorphin-1 has limited ability to cross the blood-brain barrier, necessitating direct central nervous system administration or the development of delivery strategies to enhance its brain penetration. []

Q12: What preclinical models have been used to study endomorphin-1's effects?

A12: Researchers have employed various in vitro and in vivo models to investigate the pharmacological effects of endomorphin-1. In vitro studies often utilize cell lines expressing opioid receptors to assess binding affinities and downstream signaling pathways. [, ] In vivo studies frequently employ rodent models of pain, including the tail-flick test, hot-plate test, and models of inflammatory and neuropathic pain. [, , , , , , ]

Q13: Is there evidence of tolerance development to the analgesic effects of endomorphin-1?

A13: Yes, chronic administration of endomorphin-1 can lead to the development of tolerance, characterized by a diminished response to the drug over time. [, ] This tolerance is often associated with downregulation of μ-opioid receptors in the brain. []

Q14: Does cross-tolerance occur between endomorphin-1 and other opioid agonists?

A14: Studies show a complex pattern of cross-tolerance between endomorphin-1 and other opioid agonists. While mice made tolerant to endomorphin-2 exhibit partial cross-tolerance to endomorphin-1, the reverse is not true. [] This asymmetry suggests the involvement of distinct μ-opioid receptor subtypes or signaling pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)